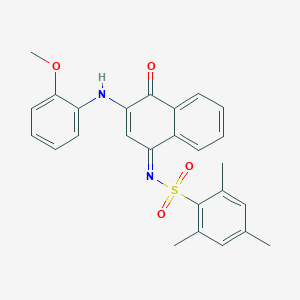
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, commonly known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is an important signaling pathway that regulates cell growth, differentiation, and survival. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
TAK-733 targets the N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2, the final effectors of the pathway. By inhibiting MEK1/2, TAK-733 prevents the activation of ERK1/2 and downstream signaling events that promote cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, TAK-733 has also been shown to have effects on normal cells. Specifically, TAK-733 has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system. This suggests that TAK-733 may have immunosuppressive effects, which could limit its use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-733 is its specificity for MEK1/2, which reduces the risk of off-target effects. TAK-733 also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, TAK-733 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of MEK1/2.
Direcciones Futuras
There are several potential future directions for research on TAK-733. One area of interest is the development of combination therapies that incorporate TAK-733 with other cancer therapies, such as immunotherapies or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to TAK-733, which could help to personalize treatment for individual patients. Finally, further research is needed to better understand the immunosuppressive effects of TAK-733 and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of TAK-733 involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-amino-4-methoxyaniline to produce N-(2-methoxyanilino)-2,4,6-trimethylbenzenesulfonamide. This intermediate is then reacted with 4-formyl-1-naphthaleneacetic acid to produce TAK-733.
Aplicaciones Científicas De Investigación
TAK-733 has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and pancreatic cancer. In these studies, TAK-733 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. TAK-733 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Propiedades
Fórmula molecular |
C26H24N2O4S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-17(2)26(18(3)14-16)33(30,31)28-22-15-23(25(29)20-10-6-5-9-19(20)22)27-21-11-7-8-12-24(21)32-4/h5-15,27H,1-4H3/b28-22- |
Clave InChI |
CUACRNJETGXKSR-SLMZUGIISA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)